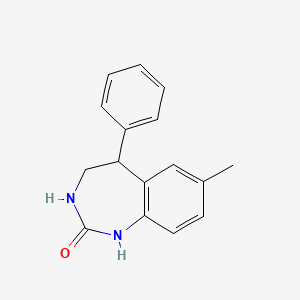
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with phenylacetyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound often employs high-purity reagents and stringent reaction conditions to ensure consistency and yield. The process is typically carried out in cleanroom environments to prevent contamination, and the final product undergoes rigorous quality control checks to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.
Medicine: Research focuses on its anxiolytic and sedative properties, exploring its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its methyl and phenyl substitutions contribute to its unique binding affinity and efficacy at GABA receptors, differentiating it from other benzodiazepines.
Eigenschaften
CAS-Nummer |
90156-46-0 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-15-13(9-11)14(10-17-16(19)18-15)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
USNAAUWVRRRGBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)NCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


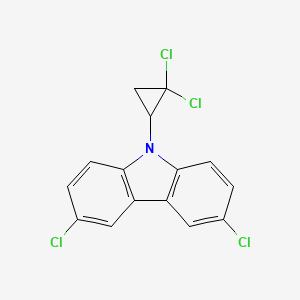
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
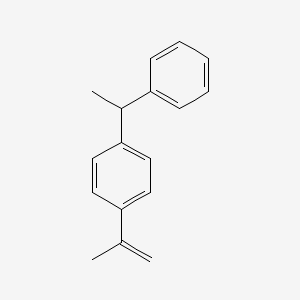
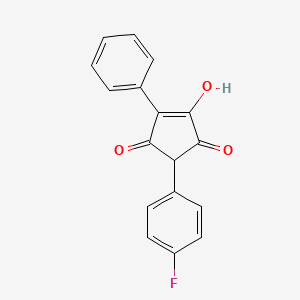
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
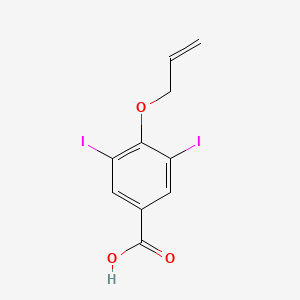
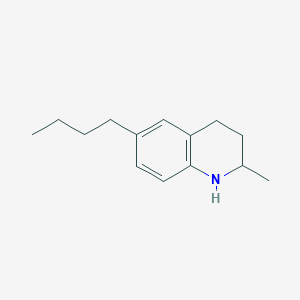
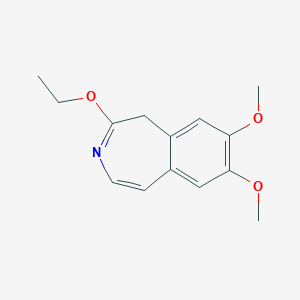
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
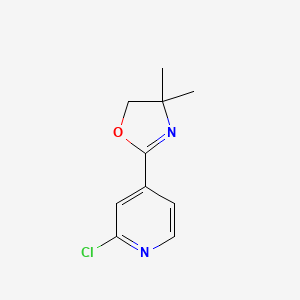
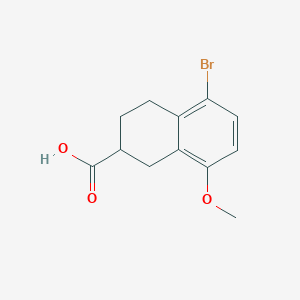
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
